Polyglyceryl-3 Stearate

Description

Properties

IUPAC Name |

[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H54O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(32)35-23-26(31)22-34-21-25(30)20-33-19-24(29)18-28/h24-26,28-31H,2-23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSNLCCMZMGXLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COCC(COCC(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H54O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26855-43-6 | |

| Record name | POLYGLYCERYL-3 STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FDA8C98S3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Polyglyceryl-3 Stearate: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Polyglyceryl-3 Stearate (B1226849), a non-ionic surfactant and emulsifier of significant interest in the pharmaceutical, cosmetic, and food industries. Derived from renewable resources, its biocompatibility and versatile properties make it a compelling excipient in various formulations.[1][2][3] This document details its chemical structure, explores its primary synthesis pathways, presents relevant quantitative data, and outlines key experimental protocols.

Chemical Structure and Properties

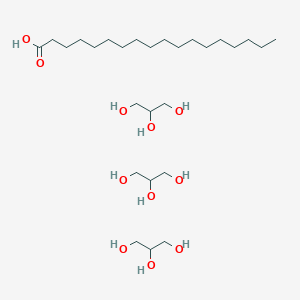

Polyglyceryl-3 Stearate is an ester formed from the reaction of polyglycerin-3 (B8396) and stearic acid.[4][5] The polyglycerin-3 moiety is a hydrophilic head composed of three glycerol (B35011) units, while the stearic acid provides a lipophilic tail. This amphiphilic nature enables its function as an effective emulsifier for oil-in-water (O/W) emulsions.[1]

The general structure consists of a triglycerol backbone esterified with one stearic acid molecule. However, as a polymeric mixture, the exact position of the ester linkage and the precise structure of the polyglycerol chain can vary.[1][6]

Key Chemical Identifiers:

-

IUPAC Name: [3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate[8]

Synthesis Pathways

The synthesis of this compound primarily involves the esterification of polyglycerol with stearic acid. This can be achieved through several routes, most commonly direct chemical esterification or enzymatic synthesis. The general process begins with the polymerization of glycerol to form polyglycerol, which is then esterified.[9]

2.1 Chemical Synthesis: Direct Esterification

The industrial standard for producing polyglyceryl fatty acid esters is direct esterification under solvent-free conditions.[3][10] This pathway involves reacting polyglycerol-3 directly with stearic acid at high temperatures.

-

Catalysts: The reaction is typically catalyzed by a homogeneous acid or alkaline catalyst, such as sodium hydroxide (B78521) or potassium carbonate.[3][9][10][11]

-

Reaction Conditions: The process requires high temperatures, generally ranging from 160°C to 260°C.[3][10][11] To drive the reaction toward completion, water, a byproduct of esterification, is continuously removed by operating under reduced pressure or with an inert gas sparge (e.g., nitrogen).[3][10][11]

-

Drawbacks: The high temperatures and non-selective nature of the catalysts can lead to a broad distribution of products and potential side reactions, such as polycondensation.[3][10]

2.2 Enzymatic Synthesis

A greener and more selective alternative to chemical synthesis is the use of enzymes.[12] Lipases, such as immobilized Candida antarctica lipase (B570770) B (Novozym 435), are effective biocatalysts for the esterification reaction.[3][10]

-

Catalysts: Immobilized lipases are preferred for their stability and ease of separation from the reaction mixture, allowing for catalyst recycling.[10][12]

-

Reaction Conditions: Enzymatic synthesis proceeds under much milder conditions, with temperatures typically around 80°C.[3][10] Similar to the chemical method, the reaction is conducted in a solvent-free system under reduced pressure to remove water.[3][10]

-

Advantages: This method offers greater selectivity, resulting in a more defined product with fewer byproducts and lower energy consumption compared to traditional chemical synthesis.[12]

2.3 Transesterification

Another pathway is the transesterification of polyglycerol with a fatty acid ester, such as methyl stearate or a triglyceride (e.g., tristearin).[9][12] This process also utilizes acid or alkaline catalysts and results in the formation of the polyglyceryl ester and a byproduct (e.g., methanol (B129727) or glycerol).

Synthesis Pathway Diagram

Caption: Synthesis of this compound from its precursors.

Quantitative Data: Reaction Parameters

The following table summarizes typical reaction conditions for the chemical and enzymatic synthesis of polyglyceryl esters.

| Parameter | Chemical Synthesis (Direct Esterification) | Enzymatic Synthesis |

| Reactants | Polyglycerol, Stearic Acid | Polyglycerol, Stearic Acid |

| Catalyst | Alkaline (e.g., NaOH, K₂CO₃) or Acid[9][10][11] | Immobilized Lipase (e.g., Novozym 435)[3][10] |

| Temperature | 160 - 260 °C[3][10][11] | ~ 80 °C[3][10] |

| Pressure | Reduced / Vacuum (to remove H₂O)[3][10][11] | Reduced / Vacuum (e.g., 30 mmHg)[3] |

| System | Solvent-free[3][10] | Solvent-free[3][10] |

| Substrate Molar Ratio | Variable; depends on desired ester distribution | Optimized ratios (e.g., PG:SA of 1:1.8) reported for PG-2[3][10] |

| Catalyst Loading | Varies (e.g., 6.3 kg NaOH for ~400 kg polyglycerol)[11] | ~ 2.7% - 3% (w/w)[3][10] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound based on published examples.

5.1 Protocol: Chemical Synthesis via Direct Esterification

This protocol is adapted from a patented process for synthesizing polyglyceryl esters.[11]

-

Vessel Preparation: A reaction vessel equipped with a mixer, nitrogen sparge, and a vacuum system with a condenser is required.

-

Catalyst Addition: Charge the reaction vessel with Polyglycerol-3. Add an alkaline catalyst (e.g., 50% aqueous sodium hydroxide solution) at a ratio of approximately 1.5% by weight of the polyglycerol.

-

Dehydration: Heat the mixture to 110-116°C under full vacuum for approximately 15 minutes to remove the water from the catalyst solution.

-

Reactant Addition: Release the vacuum and add stearic acid to the vessel. The molar ratio will determine the final ester distribution.

-

Esterification Reaction: Begin nitrogen sparging and heat the reaction mixture to approximately 220-230°C. Maintain this temperature under atmospheric or slight vacuum pressure.

-

Monitoring: Periodically take samples to monitor the reaction progress by titrating for the free fatty acid content. The reaction is considered complete when the free fatty acid level drops below 1%.

-

Water Removal: Once the target free fatty acid level is reached, reduce the pressure to less than 130 mm Hg to strip any remaining water from the mixture.

-

Neutralization & Cooling: While maintaining the high temperature and reduced pressure, neutralize the alkaline catalyst by adding a mild acid, such as phosphoric acid. After neutralization, rapidly cool the product to below 180°C to prevent rearrangement reactions.

5.2 Protocol: Enzymatic Synthesis

This protocol is based on the enzymatic synthesis of a related compound, Polyglyceryl-2 Stearate, and is adapted for this compound.[3][10]

-

Vessel Preparation: Add Polyglycerol-3 and stearic acid to a three-necked flask equipped for stirring and vacuum. An optimized molar ratio of 1:1.8 (Polyglycerol:Stearic Acid) can be used as a starting point.

-

Catalyst Addition: Add the immobilized lipase catalyst (e.g., Novozym 435) at a concentration of approximately 2.7% (w/w) of the total reactant mass.

-

Reaction Conditions: Heat the system to 80°C. Provide stirring via a nitrogen gas flow (e.g., 1.5 L/min) passed through a capillary. Maintain the system under reduced pressure (e.g., 30 mmHg) using a vacuum pump to remove the water produced during esterification.

-

Monitoring: The reaction progress can be monitored over time by analyzing samples for the conversion of stearic acid using chromatography (e.g., HPLC or GC).

-

Product Isolation: After the desired conversion is achieved (typically over several hours), stop the reaction by cooling the mixture. The immobilized enzyme can be recovered by filtration for potential reuse. The resulting product mixture can be used directly or purified further if necessary.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. Chemically vs Enzymatically Synthesized Polyglycerol-Based Esters: A Comparison between Their Surfactancy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. paulaschoice.fr [paulaschoice.fr]

- 6. fao.org [fao.org]

- 7. GSRS [precision.fda.gov]

- 8. This compound | C27H54O8 | CID 9957863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CA1185610A - Polyglycerol ester synthesis - Google Patents [patents.google.com]

- 12. Polyglyceryl-4 Stearate [benchchem.com]

A Comprehensive Technical Guide to the Determination of Polyglyceryl-3 Stearate's HLB Value

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the methodologies used to determine the Hydrophilic-Lipophilic Balance (HLB) value of Polyglyceryl-3 Stearate. A critical parameter for formulation science, the HLB value dictates the emulsifying behavior of this non-ionic surfactant, guiding its application in various pharmaceutical and cosmetic formulations. This document outlines the theoretical underpinnings of HLB determination, presents detailed experimental protocols, and summarizes relevant quantitative data.

Introduction to the Hydrophilic-Lipophilic Balance (HLB) System

The HLB system, pioneered by William C. Griffin, is a semi-empirical scale that quantifies the degree of hydrophilicity or lipophilicity of a surfactant molecule.[1][2] The scale typically ranges from 0 to 20, where a lower HLB value signifies a more lipophilic (oil-soluble) character, and a higher value indicates a more hydrophilic (water-soluble) nature.[1][2] This value is crucial for selecting the appropriate emulsifier to achieve stable oil-in-water (O/W) or water-in-oil (W/O) emulsions.[1][3] Surfactants with HLB values in the range of 3-6 are generally effective for W/O emulsions, while those with values from 8 to 18 are suitable for O/W emulsions.[1][3]

This compound is a non-ionic surfactant derived from the esterification of polyglycerin-3 (B8396) and stearic acid.[4][5] Its versatile emulsifying properties make it a valuable excipient in a wide array of formulations, from creams and lotions to oral and topical drug delivery systems.[4][5] An accurate determination of its HLB value is therefore paramount for successful product development.

Theoretical Methods for HLB Determination

Two primary theoretical methods have been established for the calculation of HLB values: the Griffin method and the Davies method.

Griffin's Method

Developed in the 1940s and 1950s, Griffin's method is primarily applicable to non-ionic surfactants.[6] For esters of polyhydric alcohols and fatty acids, such as this compound, the formula is as follows:[1][6]

HLB = 20 * (1 - S / A)

Where:

-

S is the saponification number of the ester.

-

A is the acid number of the fatty acid.

For non-ionic surfactants containing polyoxyethylene chains, a simpler formula is used:[6]

HLB = E / 5

Where:

-

E is the weight percentage of the hydrophilic portion (ethylene oxide).

Davies' Method

In 1957, Davies proposed a method that calculates the HLB value based on the contribution of various chemical groups within the surfactant molecule. This method assigns a specific number to both hydrophilic and lipophilic groups. The formula is:

HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)

This approach allows for a more nuanced calculation by considering the relative strengths of different functional groups.

Experimental Determination of HLB: The Emulsion Stability Method

The most practical and widely accepted method for determining the required HLB of an oil phase, and consequently the optimal HLB of an emulsifier like this compound, is through the preparation and evaluation of a series of emulsions.[1] This method involves creating emulsions with a range of HLB values by blending a low-HLB and a high-HLB surfactant. The stability of these emulsions is then assessed to identify the HLB at which the most stable formulation is achieved.[1]

Experimental Protocol

This protocol outlines the steps to experimentally determine the required HLB for emulsifying a specific oil phase with this compound.

3.1.1 Materials and Equipment

-

This compound (the emulsifier being tested)

-

A low-HLB surfactant (e.g., Span 80, HLB = 4.3)

-

A high-HLB surfactant (e.g., Tween 80, HLB = 15.0)

-

Oil phase (the specific oil to be emulsified, e.g., mineral oil, isopropyl myristate)

-

Distilled or deionized water

-

Beakers, graduated cylinders, and stirring rods

-

Homogenizer (e.g., high-shear mixer, sonicator)

-

Test tubes or vials for stability observation

-

Microscope with a calibrated graticule or a particle size analyzer

-

Centrifuge

3.1.2 Preparation of Emulsifier Blends

Prepare a series of emulsifier blends with varying HLB values. The HLB of a blend is the weighted average of the individual emulsifier HLBs.[6]

HLB_blend = (Fraction_A * HLB_A) + (Fraction_B * HLB_B)

For example, to create a blend with an HLB of 10 using Tween 80 (HLB 15.0) and Span 80 (HLB 4.3):

-

Let X be the fraction of Tween 80.

-

The fraction of Span 80 will be (1-X).

-

10 = (X * 15.0) + ((1-X) * 4.3)

-

10 = 15X + 4.3 - 4.3X

-

5.7 = 10.7X

-

X ≈ 0.53 (or 53% Tween 80)

-

Therefore, the blend would contain 53% Tween 80 and 47% Span 80 by weight.

Prepare blends to cover a range of HLB values, for instance, from 5 to 15 in increments of 1.

3.1.3 Emulsion Preparation

-

Prepare the Oil Phase: For each emulsion, weigh the desired amount of the oil phase and the calculated amount of the emulsifier blend. If this compound is being evaluated as the primary emulsifier, it can be blended with other surfactants to achieve the target HLB. Heat the oil phase to approximately 70-75°C to ensure the emulsifiers are fully dissolved.

-

Prepare the Water Phase: Heat the distilled water to 70-75°C in a separate beaker.

-

Emulsification: Slowly add the water phase to the oil phase while continuously mixing with a homogenizer. Continue homogenization for a specified period (e.g., 5-10 minutes) to ensure uniform droplet dispersion.

-

Cooling: Allow the emulsion to cool to room temperature while stirring gently.

3.1.4 Emulsion Stability Assessment

Evaluate the stability of the prepared emulsions after a set period (e.g., 24 hours, 48 hours, 1 week) at room temperature and under accelerated conditions (e.g., 40°C, centrifugation).

-

Visual Observation: Look for signs of instability such as creaming (upward movement of dispersed droplets), sedimentation (downward movement), coalescence (merging of droplets), or phase separation. The emulsion with the least amount of separation is considered the most stable.[1]

-

Microscopic Examination/Particle Size Analysis: Observe the emulsion under a microscope to assess droplet size and uniformity. A stable emulsion will have small, uniform droplets with no signs of coalescence. For more quantitative data, use a particle size analyzer to measure the mean droplet size and size distribution. The emulsion with the smallest and most uniform droplet size is typically the most stable.

-

Centrifugation: Centrifuge the emulsion samples at a specific speed (e.g., 3000 rpm) for a defined time (e.g., 30 minutes). The emulsion that shows the least separation after centrifugation is considered the most stable.

3.1.5 Determination of the Required HLB

The HLB value of the emulsifier blend that produces the most stable emulsion corresponds to the required HLB of the oil phase. This, in turn, indicates the optimal HLB for this compound when used in that specific oil system.

Quantitative Data for this compound

The HLB value of this compound can vary depending on the degree of esterification and the specific manufacturing process. The following table summarizes reported HLB values from various sources.

| Source/Supplier | Reported HLB Value | Emulsion Type |

| MySkinRecipes[7] | 8-9 | Oil-in-Water (O/W) |

| Ataman Kimya[4] | 5-8 | Water-in-Oil (W/O) and Oil-in-Water (O/W) |

| HallStar® PG3-S[8] | 9-10 | Water-in-Oil (W/O) and co-emulsifier in O/W |

It is important to note that these values are indicative and the optimal HLB for a specific formulation should be determined experimentally.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the HLB value using the emulsion stability method.

Caption: Experimental workflow for determining the optimal HLB value.

Conclusion

The determination of the HLB value of this compound is a fundamental step in the rational design of stable emulsion-based formulations. While theoretical calculations provide a useful starting point, the experimental emulsion stability method remains the gold standard for identifying the optimal HLB for a given oil phase. By systematically preparing and evaluating a series of emulsions, researchers and formulation scientists can precisely determine the required HLB, ensuring the development of robust and effective products. This guide provides the necessary theoretical framework and practical protocols to successfully undertake this critical analysis.

References

- 1. How to determine the HLB value of a primary emulsifier? - Blog [novaoildrilling.com]

- 2. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 7. This compound [myskinrecipes.com]

- 8. HallStar® PG3-S | Hallstar BPC [hallstarbeauty.com]

A Technical Guide to the Solubility of Polyglyceryl-3 Stearate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Polyglyceryl-3 Stearate in various organic solvents. This information is critical for formulation scientists and researchers involved in the development of pharmaceuticals, cosmetics, and other advanced delivery systems where this compound is employed for its emulsifying, stabilizing, and skin-conditioning properties.

Executive Summary

This compound, an ester of stearic acid and the glycerin polymer polyglycerin-3, is a non-ionic surfactant widely utilized across various industries.[1] Its performance in a formulation is intrinsically linked to its solubility in the chosen solvent system. Generally characterized as insoluble in water, it exhibits solubility and dispersibility in a range of organic solvents and oils.[2] This guide consolidates available qualitative solubility data and presents a standardized experimental protocol for determining precise solubility parameters.

Solubility Profile of this compound

The following table summarizes the known solubility of this compound in various organic solvents. It is important to note that the quantitative values are estimates based on qualitative descriptions such as "soluble" or "dispersible" and should be experimentally verified for specific applications.

Table 1: Solubility of this compound in Select Organic Solvents

| Organic Solvent | Chemical Class | Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL at 25°C) |

| Ethanol | Alcohol | Soluble[2][3] | > 10 |

| Isopropyl Alcohol | Alcohol | Soluble[3] | > 10 |

| Propylene Glycol | Glycol | Soluble[2] | > 5 |

| Glycerin | Polyol | Soluble[2] | > 5 |

| Ethyl Acetate (cold) | Ester | Soluble[2] | > 10 |

| Benzene | Aromatic Hydrocarbon | Soluble[2] | > 5 |

| Vegetable Oil | Lipid | Soluble/Dispersible[3] | > 10 (Dispersible) |

| Silicones | Siloxane | Soluble/Miscible[3][4] | Variable, generally miscible |

| Water | Aqueous | Insoluble[2] | < 0.1 |

Disclaimer: The quantitative solubility values are estimations derived from qualitative industry data and are intended for initial formulation screening. Precise solubility should be determined empirically using the protocol outlined below.

Experimental Protocol for Determining Solubility

To provide researchers with a robust method for ascertaining the precise solubility of this compound in specific organic solvents, the following experimental protocol is recommended. This method is based on standard gravimetric procedures for determining the solubility of non-ionic surfactants and esters.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (readability ± 0.1 mg)

-

Isothermal shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Vials with screw caps

-

Pipettes

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Pipette a known volume (e.g., 10 mL) of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an isothermal shaker or on a magnetic stirrer set to the desired temperature (e.g., 25°C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

For finely dispersed particles, centrifuge the vials at a controlled temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection:

-

Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant liquid from each vial using a pre-weighed syringe or pipette. Avoid disturbing the undissolved solid.

-

Transfer the aliquot to a pre-weighed, dry container.

-

-

Solvent Evaporation:

-

Evaporate the solvent from the collected aliquot in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound. A vacuum desiccator can also be used to facilitate solvent removal.

-

Continue drying until a constant weight of the residue is achieved.

-

-

Calculation of Solubility:

-

Weigh the container with the dried this compound residue.

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container.

-

The solubility can be expressed in g/100 mL using the following formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

-

Data Reporting:

The solubility of this compound should be reported as the mean and standard deviation of at least three independent measurements for each solvent and temperature combination.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

References

Polyglyceryl-3 Stearate: A Comprehensive Safety and Toxicity Profile for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Polyglyceryl-3 Stearate, an ester of stearic acid and the glycerin polymer polyglycerin-3, is a widely utilized non-ionic surfactant and emulsifier in the cosmetics, food, and pharmaceutical industries. Its favorable physicochemical properties, including its ability to stabilize oil-in-water emulsions and its plant-derived origin, have contributed to its prevalence in a diverse range of product formulations.[1][2][3] This technical guide provides a comprehensive review of the available safety and toxicity data for this compound and structurally related polyglyceryl esters, with a focus on quantitative data, experimental methodologies, and logical frameworks for safety assessment.

Toxicological Data Summary

The safety of this compound has been extensively evaluated, primarily through studies on the broader category of polyglyceryl fatty acid esters. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that these ingredients are safe for use in cosmetics when formulated to be non-irritating.[4][5][6][7] The available toxicological data, largely based on read-across from structurally similar compounds, indicates a low potential for acute toxicity, skin and eye irritation, sensitization, and genotoxicity.

Acute Toxicity

Studies on various polyglyceryl esters consistently demonstrate a low order of acute toxicity following oral and dermal administration.

Table 1: Acute Oral Toxicity of Polyglyceryl Esters

| Test Substance | Species | Route | LD50 | Reference |

| Polyglyceryl-3 Isostearate | Rat | Oral | >5 g/kg | [8][9] |

| Polyglyceryl-3 Oleate | Rat | Oral | >5 g/kg | [8][9] |

| Polyglyceryl-3 Caprate | Rat | Oral | >2 g/kg | [8][9][10] |

| Polyglyceryl-3 Caprylate | Rat | Oral | >2 g/kg | [8][9][10] |

Table 2: Acute Dermal Toxicity of a Polyglyceryl Ester

| Test Substance | Species | Route | LD50 | Reference |

| 1,2,3-Propanetriol, homopolymer, diisooctadecanoate | Rat | Dermal | >5 g/kg | [4][8][9] |

Irritation Potential

The potential for this compound and related esters to cause skin and eye irritation has been assessed in both animal and human studies.

Table 3: Skin Irritation of Polyglyceryl Esters

| Test Substance | Species | Concentration | Observation | Reference |

| Polyglyceryl-3 Isostearate | Rabbit | Undiluted | Moderate irritant | [8][10] |

| Polyglyceryl-3 Oleate | Rabbit | Undiluted | Moderate irritant | [8][10] |

| Polyglyceryl-3 Diisostearate | Rabbit | Undiluted | Not irritating | [10] |

| Polyglyceryl-3 Caprate | Rabbit | Undiluted | Not irritating | [8][10] |

Table 4: Eye Irritation of a Polyglyceryl Ester

| Test Substance | Species | Concentration | Observation | Reference |

| Polyglyceryl-3 Laurate | In vitro (EpiOcular™) | 10% in corn oil | Non-irritating | [4] |

Skin Sensitization

Multiple studies utilizing various methodologies have consistently shown that polyglyceryl esters, including those with a polyglyceryl-3 backbone, are not skin sensitizers.

Table 5: Skin Sensitization of Polyglyceryl Esters

| Test Substance | Test Method | Species | Concentration | Result | Reference |

| Polyglyceryl-3 Behenate | Human Repeat Insult Patch Test (HRIPT) | Human | Not specified | Not a sensitizer (B1316253) | [4] |

| Polyglyceryl-3 Diisostearate | Buehler Test | Guinea Pig | 50% (induction & challenge) | Not a sensitizer | [4][8][10] |

| Polyglyceryl-3 Caprate | Guinea Pig Maximization Test | Guinea Pig | Not specified | Not a sensitizer | [8][10] |

Genotoxicity

The genotoxic potential of several polyglyceryl esters has been evaluated using the bacterial reverse mutation assay (Ames test), with consistently negative results.

Table 6: Genotoxicity of Polyglyceryl Esters

| Test Substance | Test System | Result | Reference |

| Polyglyceryl-3 Caprate | S. typhimurium & E. coli (Ames test) | Negative | [8][9][10] |

| Polyglyceryl-3 Caprylate | S. typhimurium & E. coli (Ames test) | Negative | [8][9][10] |

| Polyglyceryl-3 Laurate | S. typhimurium & E. coli (Ames test) | Negative | [8][9][10] |

| Polyglyceryl-3 Isostearate | S. typhimurium & E. coli (Ames test) | Negative | [8][9][10] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are generalized protocols for key experiments cited in the safety assessment of polyglyceryl esters.

Acute Oral Toxicity (Up-and-Down Procedure)

-

Test System: Typically, female Sprague-Dawley rats are used.

-

Methodology: A single animal is dosed with the test substance at a specific starting dose level. The animal is observed for signs of toxicity and mortality over a 14-day period. If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level. This sequential dosing allows for the estimation of the LD50 with a reduced number of animals.

-

Observations: Clinical signs, body weight changes, and gross necropsy findings are recorded.

Dermal Irritation (Draize Rabbit Test)

-

Test System: Albino rabbits are typically used.

-

Methodology: A small area of the animal's back is clipped free of fur. A 0.5 mL or 0.5 g sample of the test substance is applied to the clipped skin under a semi-occlusive patch for a 4-hour exposure period.

-

Scoring: The skin reaction is scored for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[11] The scores are used to calculate a Primary Irritation Index (PII).

Skin Sensitization (Human Repeat Insult Patch Test - HRIPT)

-

Test System: Human volunteers (typically 50-200 subjects).

-

Methodology: The test involves two phases: an induction phase and a challenge phase.

-

Induction Phase: A patch containing the test material is applied to the same site on the skin (e.g., the back or upper arm) for nine 24-hour periods over three weeks.[12]

-

Rest Period: A two-week rest period follows the induction phase.

-

Challenge Phase: A patch with the test material is applied to a naive skin site.

-

-

Evaluation: The challenge site is evaluated for signs of an allergic reaction (erythema, edema, papules, vesicles) at 24 and 48 hours after patch removal.[13]

Visualizations

Experimental Workflow for a Human Repeat Insult Patch Test (HRIPT)

Caption: Workflow of the Human Repeat Insult Patch Test (HRIPT).

Logical Framework for Cosmetic Ingredient Safety Assessment

Caption: Logical framework for cosmetic ingredient safety assessment.

Conclusion

Based on the comprehensive review of available data, this compound demonstrates a very low toxicity profile. The acute oral and dermal toxicity are low, and it is not considered to be a skin sensitizer or genotoxic. While some related polyglyceryl esters have shown the potential for mild to moderate skin irritation in animal studies at high concentrations, formulations containing this compound are generally found to be non-irritating to human skin under normal use conditions. This robust safety profile supports its continued use in cosmetic and personal care products. Researchers and formulators should, however, always consider the final formulation's potential for irritation.

References

- 1. beautydecoded.com [beautydecoded.com]

- 2. This compound Ingredient Allergy Safety Information [skinsafeproducts.com]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. cir-safety.org [cir-safety.org]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Safety Assessment of Polyglyceryl Fatty Acid Esters as Used in Cosmetics | Semantic Scholar [semanticscholar.org]

- 7. This compound | C27H54O8 | CID 9957863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cir-safety.org [cir-safety.org]

- 9. cir-safety.org [cir-safety.org]

- 10. cir-safety.org [cir-safety.org]

- 11. Alternatives to In Vivo Draize Rabbit Eye and Skin Irritation Tests with a Focus on 3D Reconstructed Human Cornea-Like Epithelium and Epidermis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fragrance Skin Sensitization Evaluation and Human Testing: 30-Year Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 13. alsglobal.com [alsglobal.com]

In-Depth Technical Guide: Thermal Stability and Degradation Profile of Polyglyceryl-3 Stearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Polyglyceryl-3 Stearate, a non-ionic surfactant widely utilized in the cosmetic, food, and pharmaceutical industries. This document synthesizes available data on its thermal behavior, outlines experimental methodologies for its analysis, and discusses its degradation pathways.

Introduction to this compound

This compound is the ester of stearic acid and polyglycerin-3 (B8396), a polymer of glycerin containing three glycerin units.[1] It functions primarily as an emulsifier, helping to blend oil and water phases in formulations, and is valued for its mildness and biocompatibility.[2] While generally considered to have good thermal stability under normal storage and application conditions, understanding its behavior at elevated temperatures is critical for ensuring product quality, safety, and stability during manufacturing and throughout its shelf life.

Thermal Stability Assessment

The thermal stability of a material is its ability to resist decomposition at high temperatures. For this compound, this is a key parameter in determining appropriate processing temperatures and predicting its performance in thermally stressed environments. Generally, polyglyceryl esters are considered to be thermally stable under neutral conditions.[3]

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing thermal stability by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere. While specific TGA data for pure this compound is not extensively available in public literature, the general behavior of polyol esters suggests that their decomposition typically begins at temperatures above 200°C.

Table 1: Anticipated TGA Data for this compound (Hypothetical)

| Temperature (°C) | Mass Loss (%) | Degradation Stage |

| < 150 | < 1 | Loss of volatile impurities/moisture |

| 150 - 250 | 1 - 5 | Initial, slow degradation |

| 250 - 350 | 5 - 50 | Primary decomposition |

| 350 - 450 | 50 - 95 | Secondary decomposition |

| > 450 | > 95 | Final decomposition/char formation |

Note: This table is illustrative and based on the general thermal behavior of polyol esters. Actual values for this compound may vary and require experimental verification.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, DSC can be used to determine its melting point and observe any exothermic or endothermic events related to its degradation. One technical data sheet indicates a melting point of approximately 55°C for a commercial product containing this compound.[4] DSC analysis of emulsions stabilized with a similar compound, polyglyceryl-3 dicitrate/stearate, has been performed, though the focus was on the emulsion's properties rather than the emulsifier's decomposition.[3]

Table 2: Expected DSC Thermal Events for this compound

| Thermal Event | Approximate Temperature (°C) | Description |

| Melting Point (Tm) | ~55 | Endothermic transition from solid to liquid state. |

| Onset of Decomposition | > 200 | Exothermic or endothermic events associated with the initial stages of thermal breakdown. |

| Peak Decomposition | > 300 | Temperature at which the maximum rate of decomposition occurs. |

Degradation Profile

The degradation of this compound at elevated temperatures is expected to involve the cleavage of its ester and ether linkages. The specific degradation products will depend on the temperature, atmosphere, and presence of any catalysts.

Proposed Degradation Pathway

The primary degradation mechanism is likely to be the hydrolysis of the ester bond, accelerated by the presence of acids or bases, yielding polyglycerin-3 and stearic acid. At higher temperatures, pyrolysis will lead to the cleavage of the polyglycerol backbone and the stearic acid chain, resulting in a complex mixture of smaller, volatile molecules.

Analysis of Degradation Products

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is a powerful technique for identifying the thermal degradation products of polymeric materials. In a Py-GC/MS experiment, the sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

-

From the Polyglycerol Backbone: Glycerol, diglycerols, and smaller polyols; aldehydes and ketones from the dehydration and oxidation of the polyol units.

-

From the Stearic Acid Chain: Alkanes, alkenes, and carboxylic acids of various chain lengths resulting from the fragmentation of the C18 chain.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible data on the thermal stability and degradation of this compound.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 30°C for 5 minutes.

-

Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset of decomposition (the temperature at which significant mass loss begins), the peak decomposition temperature (from the derivative of the TGA curve), and the mass loss at various temperature intervals.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and other thermal transitions of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan as a reference.

-

Instrument Setup: Place the sample and reference pans in the DSC cell.

-

Atmosphere: Purge the DSC cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 25°C.

-

Heat the sample from 25°C to 300°C at a heating rate of 10°C/min.

-

Cool the sample to 25°C at a rate of 10°C/min.

-

Reheat the sample from 25°C to 300°C at a heating rate of 10°C/min (this second heating scan helps to eliminate any thermal history of the sample).

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis: Determine the melting point (Tm) from the peak of the endothermic transition. Analyze any other endothermic or exothermic peaks that may indicate degradation.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) Protocol

Objective: To identify the thermal degradation products of this compound.

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer system.

Procedure:

-

Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis sample cup.

-

Pyrolysis: Heat the sample rapidly to a predetermined temperature (e.g., 600°C) in the pyrolysis unit under an inert atmosphere (helium).

-

GC Separation: The volatile pyrolysis products are swept into the GC column. A typical temperature program for the GC oven would be to hold at 50°C for 2 minutes, then ramp to 300°C at 10°C/min.

-

MS Detection: The separated compounds are introduced into the mass spectrometer for ionization and detection. The mass spectrometer is typically scanned over a mass range of m/z 35-550.

-

Data Analysis: Identify the individual pyrolysis products by comparing their mass spectra with a reference library (e.g., NIST).

Visualizations

The following diagrams illustrate the experimental workflow for thermal analysis and the proposed degradation pathway of this compound.

Caption: Experimental workflow for the thermal analysis of this compound.

Caption: Proposed thermal degradation pathway for this compound.

Conclusion

This compound exhibits good thermal stability under typical conditions of use and storage. However, at elevated temperatures, it is susceptible to degradation through hydrolysis of its ester linkage and, at higher temperatures, pyrolysis of its polyglycerol and stearic acid components. A thorough understanding of its thermal behavior, obtained through techniques such as TGA, DSC, and Py-GC/MS, is crucial for optimizing manufacturing processes, ensuring product stability, and maintaining the safety and efficacy of formulations containing this versatile emulsifier. Further experimental work is required to establish a detailed and quantitative thermal degradation profile for pure this compound.

References

Natural vs. Synthetic Emulsifiers: A Technical Review for Drug Development

Introduction

Emulsifiers are critical excipients in pharmaceutical formulations, enabling the stabilization of immiscible liquids, such as oil and water, into homogenous dispersions known as emulsions. These systems are pivotal for the delivery of a wide range of active pharmaceutical ingredients (APIs), particularly those with poor water solubility. The choice between natural and synthetic emulsifiers is a critical decision in formulation development, impacting product stability, bioavailability, safety, and patient compliance. This technical guide provides an in-depth review of natural and synthetic emulsifiers, offering a comparative analysis of their properties, performance, and the experimental methodologies used for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the selection and application of these crucial formulation components.

Classification and Properties of Emulsifiers

Emulsifiers, or surfactants, are amphiphilic molecules possessing both a hydrophilic (water-attracting) and a lipophilic (oil-attracting) moiety. This dual nature allows them to adsorb at the oil-water interface, reducing interfacial tension and forming a protective barrier around the dispersed droplets, thereby preventing coalescence and phase separation.[1] They are broadly classified into natural and synthetic categories, each with distinct chemical structures and physicochemical properties.

Natural Emulsifiers

Natural emulsifiers are derived from plant, animal, or microbial sources and are often perceived as being more biocompatible and "label-friendly".[2][3] However, they can exhibit greater batch-to-batch variability and may be more sensitive to processing conditions compared to their synthetic counterparts.[3]

-

Plant-Derived: This group includes phospholipids (B1166683) like lecithin (B1663433) (from soy, sunflower, or egg yolk), polysaccharides such as gum arabic (acacia gum) and guar (B607891) gum, and saponins.[4][5][6] Lecithin is a widely used natural emulsifier in pharmaceutical preparations, including parenteral nutrition.[7] Gum arabic is a complex polysaccharide that provides excellent steric stabilization to oil-in-water (O/W) emulsions.[8][9]

-

Animal-Derived: Examples include cholesterol, gelatin, and egg yolk (which contains lecithin).[4]

-

Microbial-Derived: Biosurfactants like rhamnolipids and sophorolipids are produced by microorganisms and are gaining interest for their emulsifying properties.[2]

Synthetic Emulsifiers

Synthetic emulsifiers are manufactured through chemical synthesis, offering high purity, consistency, and a wide range of functionalities.[5][6] They can be tailored to meet specific formulation requirements.

-

Anionic: These emulsifiers possess a negatively charged head group. Examples include sodium lauryl sulfate (B86663) (SLS) and sodium stearate.[4]

-

Cationic: These have a positively charged head group, such as benzalkonium chloride. They often exhibit antimicrobial properties but can be more toxic.[4][10]

-

Non-ionic: This is the most widely used class in pharmaceuticals due to their low toxicity and high compatibility.[11] Examples include polysorbates (e.g., Tween 80), sorbitan (B8754009) esters (e.g., Span 80), and poloxamers.[4]

-

Amphoteric (Zwitterionic): These emulsifiers have both a positive and a negative charge, with the net charge being pH-dependent.

A key parameter for selecting non-ionic emulsifiers is the Hydrophilic-Lipophilic Balance (HLB) value, which ranges from 0 to 20.[12] Emulsifiers with low HLB values (3-6) are more lipophilic and favor the formation of water-in-oil (W/O) emulsions, while those with high HLB values (8-18) are more hydrophilic and are suitable for O/W emulsions.[5][13]

Comparative Performance of Natural and Synthetic Emulsifiers

The performance of an emulsifier is evaluated based on its ability to form a stable emulsion with the desired droplet size and to maintain these properties over the product's shelf life. The following tables summarize quantitative data comparing the performance of common natural and synthetic emulsifiers.

Table 1: Physicochemical Properties of Selected Emulsifiers

| Emulsifier | Type | Source/Class | HLB Value | Critical Micelle Concentration (CMC) |

| Soy Lecithin | Natural | Plant (Phospholipid) | ~4-9 (variable) | Variable |

| Gum Arabic | Natural | Plant (Polysaccharide) | - | - |

| Polysorbate 80 (Tween 80) | Synthetic | Non-ionic | 15.0 | ~0.012 mM |

| Sorbitan Monooleate (Span 80) | Synthetic | Non-ionic | 4.3 | - |

| Sodium Dodecyl Sulfate (SDS) | Synthetic | Anionic | ~40 | ~8.2 mM |

Data compiled from various sources.[12][14][15][16] Note that HLB and CMC values can vary with purity, temperature, and the composition of the aqueous and oil phases.

Table 2: Comparative Emulsifying Performance Data

| Emulsifier System | Oil Phase | Emulsifier Conc. (%) | Mean Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Stability Metric | Reference |

| Lecithin | Avocado Oil | 2.5 | 249 | - | -59 | Stable for 10 days | [17] |

| Avocado Oil | 7.5 | 162 | - | -48 | Stable for 10 days | [17] | |

| Polysorbate 80 (Tween 80) | Avocado Oil | 2.5 | 168 | - | -30 | Stable for 15 days | [17] |

| Avocado Oil | 7.5 | 103 | - | -26 | Stable for 15 days | [17] | |

| Soybean Protein Isolate (SPI) | Oregano Essential Oil | 1.0 | ~200 | ~0.2 | ~ -35 | Stable during storage | [18] |

| Tea Saponin (TS) | Oregano Essential Oil | 4.0 | ~180 | ~0.2 | ~ -45 | Stable during storage | [18] |

| Soy Lecithin (SL) | Oregano Essential Oil | 4.0 | ~150 | ~0.2 | ~ -50 | Stable during storage | [18] |

| Polysorbate 80 (Tween 80) | Oregano Essential Oil | 4.0 | ~130 | ~0.2 | ~ -30 | Stable during storage | [18] |

| Henna-based Surfactant | Crude Oil | - | 27.19 µm | - | - | Creaming Index: 0.3% | [19] |

| Sodium Dodecyl Sulfate (SDS) | Crude Oil | - | 76.96 µm | - | - | - | [19] |

This table presents a selection of data from the cited literature and is for illustrative purposes. Direct comparison should be made with caution as experimental conditions vary between studies.

Key Experimental Protocols for Emulsifier Characterization

The rigorous characterization of emulsifiers and the emulsions they stabilize is fundamental to ensuring product quality and performance. Below are detailed methodologies for key experiments.

Droplet Size and Zeta Potential Analysis

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the emulsion droplets by analyzing the intensity fluctuations of scattered light resulting from the Brownian motion of the droplets. The Polydispersity Index (PDI) provides a measure of the width of the size distribution. Zeta potential is a measure of the magnitude of the electrostatic charge on the droplet surface and is a key indicator of the stability of colloidal dispersions. It is typically measured using Electrophoretic Light Scattering (ELS).

Methodology (based on a Malvern Zetasizer instrument):

-

Sample Preparation:

-

Dilute the emulsion sample with the continuous phase (e.g., deionized water for O/W emulsions) to an appropriate concentration to avoid multiple scattering effects. A typical dilution is 100-fold.[18] The final concentration should yield a count rate within the instrument's recommended range (e.g., 100-500 kcps).

-

Ensure the diluent is filtered (e.g., through a 0.22 µm filter) to remove any particulate contaminants.

-

Gently mix the diluted sample to ensure homogeneity without introducing air bubbles.

-

-

Instrument Setup (for Droplet Size):

-

Select the appropriate measurement cell (e.g., a disposable polystyrene cuvette).

-

Set the measurement parameters in the software:

-

Material: Define the refractive index (RI) and absorption of the dispersed phase (oil) and the dispersant (continuous phase).

-

Temperature: Set the desired measurement temperature (e.g., 25 °C) and allow for an equilibration time (e.g., 120 seconds).

-

Measurement: Define the number of runs and the duration of each run. Typically, at least three replicate measurements are performed.

-

-

-

Instrument Setup (for Zeta Potential):

-

Use a specific folded capillary cell (e.g., DTS1070).

-

Carefully inject the diluted sample into the cell using a syringe, ensuring no air bubbles are trapped.[20]

-

Set the measurement parameters in the software, including the dispersant properties (viscosity, dielectric constant) and select the appropriate analysis model (e.g., Smoluchowski).

-

-

Data Analysis:

-

For DLS, the software generates a size distribution plot (by intensity, volume, or number) and reports the Z-average diameter and the PDI. A PDI value below 0.3 generally indicates a narrow size distribution.

-

For ELS, the software reports the mean zeta potential and the zeta deviation. A zeta potential value more positive than +30 mV or more negative than -30 mV typically indicates good electrostatic stability.[21]

-

Interfacial Tension Measurement

Principle: Interfacial tension (IFT) is the force per unit length existing at the interface between two immiscible liquid phases. Emulsifiers reduce this tension, facilitating droplet formation. The pendant drop method is a common technique where the shape of a drop of one liquid suspended in another is analyzed. The shape is determined by the balance between interfacial tension and gravity.

Methodology (Pendant Drop Tensiometry):

-

Apparatus Setup:

-

Assemble the tensiometer with a suitable light source, a high-resolution camera, a syringe for dispensing the drop, and a cuvette to hold the continuous phase.

-

Ensure the system is free from vibrations.

-

-

Sample Preparation:

-

Fill the cuvette with the continuous phase (e.g., water).

-

Fill the syringe with the dispersed phase (e.g., oil containing the emulsifier). Ensure no air bubbles are in the syringe.

-

-

Measurement Procedure:

-

Immerse the syringe needle into the continuous phase within the cuvette.

-

Slowly dispense a drop of the oil phase from the needle tip. The drop should remain attached to the needle (pendant).

-

Capture a high-quality image of the drop profile. The lighting should be adjusted to provide a sharp contrast at the drop edge.

-

The software analyzes the shape of the drop based on the Young-Laplace equation.

-

-

Data Analysis:

-

The software calculates the IFT in mN/m based on the drop shape, the density difference between the two phases, and the acceleration due to gravity.

-

For dynamic IFT, measurements can be taken over time to observe the adsorption kinetics of the emulsifier at the interface.

-

Emulsion Stability Assessment

Principle: Emulsion stability refers to the ability of an emulsion to resist changes in its physicochemical properties over time. Destabilization can occur through various mechanisms, including creaming/sedimentation, flocculation, coalescence, and Ostwald ripening. Accelerated stability testing subjects the emulsion to stress conditions to predict its long-term shelf life in a shorter period.

Methodology (Centrifugation for Creaming Index):

-

Sample Preparation:

-

Place a known volume of the emulsion into graduated centrifuge tubes.

-

-

Procedure:

-

Centrifuge the samples at a specified speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes).[22] The conditions should be chosen to accelerate phase separation without completely breaking the emulsion.

-

After centrifugation, carefully remove the tubes and measure the height of the separated cream layer (for O/W emulsions) or sediment layer (for W/O emulsions) and the total height of the emulsion.

-

-

Data Analysis:

-

Calculate the Creaming Index (CI) using the formula: CI (%) = (Height of Cream Layer / Total Height of Emulsion) × 100[23]

-

A lower CI value indicates greater stability against creaming. This test can be repeated over time on stored samples to monitor stability.

-

Methodology (Rheological Analysis):

-

Principle: Rheology is the study of the flow and deformation of matter. The rheological properties of an emulsion, such as viscosity and viscoelasticity (storage modulus G' and loss modulus G''), are closely related to its internal structure and stability. Changes in these parameters over time can indicate destabilization processes.[13][24]

-

Apparatus: A rheometer (cone-and-plate or parallel-plate geometry) is used.

-

Procedure:

-

Flow Sweep: Measure the viscosity as a function of shear rate. This can identify shear-thinning or shear-thickening behavior.

-

Oscillatory Sweep (Amplitude Sweep): At a constant frequency, vary the strain or stress to determine the linear viscoelastic region (LVR), where the structure is not irreversibly damaged. This also helps determine the yield stress.

-

Oscillatory Sweep (Frequency Sweep): Within the LVR, vary the frequency to measure the storage modulus (G', elastic component) and loss modulus (G'', viscous component). A stable, structured emulsion typically has G' > G''.

-

-

Data Analysis:

-

Plot viscosity vs. shear rate and G'/G'' vs. frequency.

-

Comparing these profiles for fresh and aged samples can quantify changes in the emulsion's structure and stability. A significant decrease in viscosity or G' over time suggests a loss of structural integrity.[18]

-

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to emulsifier function and evaluation.

Logical Workflow for Emulsifier Selection

This diagram outlines the decision-making process for selecting an appropriate emulsifier for a pharmaceutical formulation, particularly for a drug delivery system.

Caption: A logical workflow for the selection of pharmaceutical emulsifiers.

Emulsifiers, the Gut Microbiome, and Inflammatory Signaling

This diagram illustrates the proposed mechanism by which certain dietary emulsifiers can alter the gut microbiome and trigger pro-inflammatory signaling pathways in the intestinal epithelium.

Caption: Emulsifier-induced gut dysbiosis and pro-inflammatory signaling.

Cellular Uptake Mechanisms of Nanoemulsions

This diagram shows the primary endocytic pathways by which nanoemulsions, stabilized by emulsifiers, are internalized by cells for drug delivery.

Caption: Major endocytic pathways for cellular uptake of nanoemulsions.

Conclusion

The selection of an emulsifier is a multifaceted process that requires a thorough understanding of the physicochemical properties of both the emulsifier and the API, as well as the desired characteristics of the final drug product. Natural emulsifiers offer the advantage of biocompatibility and consumer acceptance, but may present challenges in terms of consistency and stability. Synthetic emulsifiers provide a high degree of control, purity, and functionality, making them indispensable in modern pharmaceutical development. As research continues, particularly into the interactions of emulsifiers with biological systems like the gut microbiome, the criteria for emulsifier selection will evolve. A systematic approach, combining predictive models like HLB with rigorous experimental characterization of droplet size, zeta potential, interfacial properties, and stability, is essential for the successful formulation of safe and effective emulsion-based drug delivery systems.

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Direct impact of commonly used dietary emulsifiers on human gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel self emulsifying parenteral drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gum Arabic – Same but different: Comparative analysis of struc... [publikationen.bibliothek.kit.edu]

- 9. scispace.com [scispace.com]

- 10. Rheology by Design: A Regulatory Tutorial for Analytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 13. Rheological Properties of Emulsions and Emulsion Formulation by HLB Method | Pharmaguideline [pharmaguideline.com]

- 14. HLB Calculator - Materials [hlbcalc.com]

- 15. researchgate.net [researchgate.net]

- 16. Calculation of the HLB - How to choose an emulsifier? - Greengredients® [greengredients.it]

- 17. Frontiers | Dietary Emulsifiers Alter Composition and Activity of the Human Gut Microbiota in vitro, Irrespective of Chemical or Natural Emulsifier Origin [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. scribd.com [scribd.com]

- 22. rivm.nl [rivm.nl]

- 23. researchgate.net [researchgate.net]

- 24. Rheological investigation of cosmetics and pharmaceuticals | Anton Paar Wiki [wiki.anton-paar.com]

An In-depth Technical Guide to Polyglyceryl-3 Stearate in Food-Grade Emulsion Formulations

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyglyceryl-3 Stearate (B1226849) is a versatile, non-ionic emulsifier derived from the esterification of polyglycerin-3 (B8396) and stearic acid, both of which can be sourced from vegetable origins.[1] Its favorable safety profile and functional properties have led to its widespread use in the food, cosmetic, and pharmaceutical industries.[1] In food-grade emulsion formulations, Polyglyceryl-3 Stearate is particularly valued for its ability to create stable oil-in-water (O/W) and water-in-oil (W/O) emulsions, contributing to the desired texture, stability, and shelf-life of a wide range of products. This technical guide provides a comprehensive overview of the core principles and practical considerations for utilizing this compound in the development of food-grade emulsions.

Chemical and Physical Properties

This compound is not a single molecular entity but rather a mixture of related compounds, which results in a range of physical and chemical properties.

| Property | Value | Source |

| INCI Name | This compound | [1] |

| Appearance | Off-white to light tan waxy solid or pastilles | [1] |

| Solubility | Insoluble in water; dispersible in oils and emulsions | [1] |

| HLB Value | Approximately 5-8 | Ataman Kimya |

| Melting Point | ~55°C | HallStar® PG3-S |

| Regulatory | Generally Recognized as Safe (GRAS) for use in food. | Usha & Maitra, 2016 |

Mechanism of Emulsion Stabilization

This compound functions as a surface-active agent, reducing the interfacial tension between oil and water phases. Its molecular structure consists of a hydrophilic polyglycerol head and a lipophilic stearic acid tail. This amphiphilic nature allows it to adsorb at the oil-water interface, forming a protective barrier around the dispersed phase droplets and preventing their coalescence.

Caption: Mechanism of emulsion stabilization by this compound.

Applications in Food-Grade Emulsions

This compound is utilized in a variety of food products to improve texture, stability, and mouthfeel. Common applications include:

-

Bakery Products: Enhances dough stability, improves crumb structure, and extends shelf life.

-

Dairy and Dairy Alternatives: Stabilizes emulsions in creams, yogurts, and plant-based milks.

-

Dressings and Sauces: Prevents phase separation and provides a creamy texture.

-

Beverages: Used as a clouding agent and to stabilize flavor oil emulsions.

-

Low-Fat Formulations: Mimics the mouthfeel and texture of full-fat products.

Quantitative Performance Data

The following tables summarize key performance data for emulsions stabilized with polyglycerol esters, including a stearate derivative, in a recombined dairy cream model. This data provides insights into the potential performance of this compound in similar food systems.

Table 5.1: Effect of Polyglycerol Esters on Emulsion Particle Size

| Emulsifier (0.9% w/w) | Mean Particle Size (μm) |

| Control (No Emulsifier) | 2.75 |

| Tripolyglycerol Monostearate (TMS) | 1.62 |

| Triglyceride Monolaurate | 1.48 |

Data adapted from a study on recombined dairy cream.

Table 5.2: Effect of Polyglycerol Esters on Emulsion Viscosity

| Emulsifier (0.9% w/w) | Viscosity (cP) |

| Control (No Emulsifier) | 41.92 |

| Tripolyglycerol Monostearate (TMS) | 85.60 |

| Triglyceride Monolaurate | 100.00 |

Data adapted from a study on recombined dairy cream.

Experimental Protocols

This section outlines detailed methodologies for the preparation and evaluation of a model food-grade oil-in-water emulsion stabilized with this compound.

Preparation of a Model O/W Emulsion

-

Preparation of Phases:

-

Oil Phase: Weigh the required amount of oil (e.g., sunflower oil) and this compound into a beaker. Heat to 75°C while stirring until the emulsifier is fully dissolved.

-

Aqueous Phase: In a separate beaker, weigh the required amount of deionized water. Heat to 75°C.

-

-

Emulsification:

-

Slowly add the aqueous phase to the oil phase while homogenizing using a high-shear mixer (e.g., rotor-stator homogenizer) at a specified speed (e.g., 5000 rpm) for a defined period (e.g., 5 minutes).

-

Continue homogenization while allowing the emulsion to cool to room temperature.

-

-

Finalization:

-

Adjust the final volume with deionized water if necessary.

-

Store the emulsion in sealed containers for further analysis.

-

Emulsion Stability Testing

6.2.1 Accelerated Stability Testing (Centrifugation)

-

Transfer a known volume of the emulsion into centrifuge tubes.

-

Centrifuge the samples at a specified speed (e.g., 3000 x g) for a defined time (e.g., 30 minutes) at a controlled temperature.

-

After centrifugation, visually inspect the samples for any signs of phase separation (creaming or sedimentation).

-

Quantify the extent of phase separation by measuring the height of the separated layer.

6.2.2 Particle Size Analysis (Laser Diffraction)

-

Gently agitate the emulsion to ensure homogeneity.

-

Disperse a small aliquot of the emulsion in a suitable solvent (e.g., deionized water) in the particle size analyzer's dispersion unit until the desired obscuration level is reached.

-

Perform the measurement according to the instrument's standard operating procedure.

-

Record the particle size distribution, mean particle size (e.g., D[1][2]), and span.

6.2.3 Rheological Analysis (Rotational Rheometer)

-

Calibrate the rheometer with a standard fluid.

-

Carefully load the emulsion sample onto the rheometer plate, ensuring no air bubbles are trapped.

-

Perform a steady-state flow sweep by varying the shear rate over a defined range (e.g., 0.1 to 100 s⁻¹) at a constant temperature.

-

Record the viscosity as a function of shear rate.

-

Optionally, perform an oscillatory frequency sweep to determine the storage (G') and loss (G'') moduli.

Caption: A typical experimental workflow for the development and analysis of food-grade emulsions.

Formulation Development Considerations

The successful development of a food-grade emulsion with this compound requires careful consideration of several factors.

Caption: Logical relationships in the development of food-grade emulsions.

Conclusion

This compound is a highly effective and versatile emulsifier for a wide array of food-grade emulsion formulations. Its ability to form stable emulsions, coupled with its favorable safety and regulatory profile, makes it a valuable ingredient for food scientists and product developers. A thorough understanding of its chemical properties, mechanism of action, and the impact of formulation and processing variables is crucial for optimizing its performance and achieving desired product characteristics. The experimental protocols and data presented in this guide provide a solid foundation for the successful application of this compound in the creation of innovative and stable food products.

References

Regulatory Status of Polyglyceryl-3 Stearate for Pharmaceutical Use: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current regulatory landscape, safety data, and experimental protocols relevant to the use of Polyglyceryl-3 Stearate as a pharmaceutical excipient.

Executive Summary

This compound, the ester of stearic acid and the glycerin polymer triglycerol, is a non-ionic surfactant widely utilized in the cosmetic and food industries as an emulsifier. Its application in pharmaceutical formulations, particularly topical and potentially oral dosage forms, is of increasing interest due to its favorable safety profile and emulsifying properties. This guide consolidates the available regulatory information from key agencies, summarizes critical safety and toxicity data, and outlines the typical experimental methodologies used to assess its safety. While a specific monograph for this compound is not found in the major pharmacopoeias (USP-NF, Ph. Eur.), and it is not explicitly listed in the US FDA's Inactive Ingredient Database, its Generally Recognized as Safe (GRAS) status for food applications provides a foundation for its consideration in oral pharmaceutical products. The Cosmetic Ingredient Review (CIR) Expert Panel has extensively reviewed polyglyceryl fatty acid esters and concluded them to be safe for use in cosmetics, providing a significant body of toxicological data relevant to pharmaceutical safety assessment.

Regulatory Landscape

The regulatory status of this compound as a pharmaceutical excipient is not explicitly defined by a dedicated monograph in the United States Pharmacopeia (USP-NF) or the European Pharmacopoeia (Ph. Eur.). A search of the U.S. Food and Drug Administration (FDA) Inactive Ingredient Database (IID) does not yield a specific entry for "this compound." This absence does not necessarily preclude its use but indicates that it may not have been used in an FDA-approved drug product under this specific name or that its use falls under a broader category of polyglyceryl esters.

For oral applications, the GRAS status of polyglycerol esters of fatty acids for use in food is a significant consideration. The FDA's regulations under 21 CFR 172.854 permit the use of polyglycerol esters of fatty acids as emulsifiers in food, which can provide a basis for their safety assessment in oral drug formulations.

In Europe, the European Medicines Agency (EMA) provides general guidelines on the requirements for excipients in medicinal products. Any excipient used in a pharmaceutical product must be adequately characterized and its safety in the intended use must be justified. For novel excipients, a comprehensive safety evaluation is required.

Manufacturers may hold a Drug Master File (DMF) for this compound, which would contain detailed information on its chemistry, manufacturing, and safety, and can be referenced in drug product applications.

Safety and Toxicology

The most comprehensive safety assessment of polyglyceryl fatty acid esters, including this compound, has been conducted by the Cosmetic Ingredient Review (CIR) Expert Panel. Their findings are highly relevant for assessing the safety of this excipient in pharmaceutical applications, particularly for topical use.

Acceptable Daily Intake (ADI)

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established an Acceptable Daily Intake (ADI) for polyglyceryl esters of fatty acids.

| Substance Group | ADI | Reference |

| Polyglyceryl esters of fatty acids (average chain length up to 3 glycerol (B35011) units) | 0-25 mg/kg body weight | JECFA |

Summary of Toxicological Data

The CIR Expert Panel concluded that polyglyceryl fatty acid esters are safe as used in cosmetics when formulated to be non-irritating. The toxicological data indicates a low potential for toxicity.

| Toxicity Endpoint | Summary of Findings |

| Acute Oral Toxicity | Not a significant oral toxicant in animal studies. |

| Acute Dermal Toxicity | Not a significant dermal toxicant in animal studies. |

| Skin Irritation and Sensitization | Product formulations are generally non-irritating and non-sensitizing to human skin. |

| Reproductive and Developmental Toxicity | Not considered a reproductive or developmental toxicant in animal studies. |

| Genotoxicity | Not found to be genotoxic in animal studies. |

| Carcinogenicity | Not considered to be carcinogenic in animal studies. |

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of excipients like this compound generally follow international guidelines established by organizations such as the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Acute Oral Toxicity

-

Guideline: OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure.

-

Principle: A stepwise procedure where a substance is administered orally to a group of animals at one of a series of fixed dose levels. The endpoint is the observation of clear signs of toxicity rather than mortality.

-

Methodology:

-

Test Animals: Typically, a single sex of rodents (usually females) is used.

-

Dose Levels: Fixed doses of 5, 50, 300, and 2000 mg/kg body weight are used.

-

Administration: The test substance is administered as a single oral dose by gavage.

-

Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.

-

Endpoint: The toxic class of the substance is determined based on the observed toxicity at specific dose levels.

-

Dermal Toxicity

-

Guideline: OECD Test Guideline 410: Repeated Dose Dermal Toxicity: 21/28-day Study.

-

Principle: To determine the toxic effects of a substance following repeated dermal application.

-

Methodology:

-

Test Animals: Typically rodents or rabbits.

-

Dose Levels: At least three dose levels are used, with the highest dose inducing toxicity but not death.

-

Administration: The test substance is applied daily to a shaved area of the skin for 21 or 28 days.

-

Observation: Animals are observed for signs of toxicity, skin irritation, and systemic effects. Body weight, food consumption, hematology, and clinical chemistry are monitored.

-

Pathology: At the end of the study, a full necropsy is performed, and organs and tissues are examined histopathologically.

-

Genotoxicity

-

Guideline: A battery of tests is typically required, including:

-

OECD Test Guideline 471: Bacterial Reverse Mutation Test (Ames Test).

-

OECD Test Guideline 473: In Vitro Mammalian Chromosomal Aberration Test.

-

OECD Test Guideline 474: Mammalian Erythrocyte Micronucleus Test (in vivo).

-

-

Principle: To assess the potential of a substance to induce genetic mutations or chromosomal damage.

-

Methodology (Ames Test Example):

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid.

-

Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix).

-

Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted. A significant increase in revertants indicates mutagenic potential.

-

Visualizations

Methodological & Application

Application Notes and Protocols: Polyglyceryl-3 Stearate in Novel Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals